molecular formula C8H9N5O2S B2961143 2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide CAS No. 891114-07-1

2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Cat. No.: B2961143
CAS No.: 891114-07-1
M. Wt: 239.25
InChI Key: XSNKQSSFZAGHFL-UHFFFAOYSA-N
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Description

2-({5-Methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a high-purity chemical reagent designed for advanced pharmaceutical and biological research. This compound features a fused 1,2,4-triazolo[4,3-a]pyrimidine core structure, a scaffold recognized for its significant pharmacological potential. Researchers value this heterocyclic system for its diverse biological activities; compounds containing the 1,2,4-triazole nucleus are frequently investigated for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The molecular structure integrates a 5-methyl substituent and a critical sulfanyl acetamide side chain at the 3-position. This side chain enhances the molecule's versatility, making it a valuable intermediate for medicinal chemistry optimization and the synthesis of more complex derivatives for structure-activity relationship (SAR) studies. Its primary research applications include serving as a key building block in developing novel enzyme inhibitors and probing biological pathways. The 1,2,4-triazolo[4,3-a]pyrimidine scaffold is of particular interest in drug discovery efforts targeting a range of therapeutic areas . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c1-4-2-6(15)10-7-11-12-8(13(4)7)16-3-5(9)14/h2H,3H2,1H3,(H2,9,14)(H,10,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNKQSSFZAGHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves the reaction of 5-methyl-7-oxo-7H-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol with chloroacetamide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazolopyrimidine Derivatives and Analogous Heterocycles

Compound Name Core Structure Substituents Key Properties Potential Applications References
2-({5-Methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide [1,2,4]Triazolo[4,3-a]pyrimidine - 5-Methyl
- 7-Oxo
- 3-Sulfanyl acetamide
Moderate solubility (acetamide group);
Lower steric bulk (methyl vs. phenyl)
Enzyme inhibition;
Antimicrobial activity (inferred)
N/A
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide [1,2,4]Triazolo[4,3-a]pyrimidine - 5-Phenyl
- 7-Oxo
- 3-Sulfanyl acetamide linked to benzodioxin
Increased lipophilicity (phenyl group);
Enhanced CNS penetration (benzodioxin)
CNS-targeted therapies
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine - 4-Bromophenyl
- 7-Methyl
- 3-Oxo
- Carboxylate ester
Halogen bonding (bromine);
Crystalline stability (π-interactions)
Enzyme inhibitors;
Material science
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole - Indole-substituted oxadiazole
- Sulfanyl acetamide
Aromatic interactions (indole);
Electron-deficient core (oxadiazole)
Antimicrobial;
Anticancer agents

Key Observations

Core Heterocycle Influence: The triazolopyrimidine core (target compound and ) offers a balance of hydrogen-bonding capacity (via N and O atoms) and aromaticity, which is distinct from the thiazolo[3,2-a]pyrimidine () and 1,3,4-oxadiazole () systems.

Substituent Effects :

  • Position 5 : Methyl (target compound) vs. phenyl () alters lipophilicity and steric effects. Phenyl groups enhance π-π stacking but reduce solubility .
  • Sulfanyl Acetamide : Common in all compounds, this group likely serves as a pharmacophore for binding interactions. The benzodioxin-linked acetamide () may improve blood-brain barrier penetration .

Synthetic Routes: The target compound’s sulfanyl group may be introduced via nucleophilic substitution or thiolation, akin to methods in (using elemental sulfur with malononitrile/ethyl cyanoacetate) . Thiazolo[3,2-a]pyrimidines () are synthesized via cyclocondensation, differing from triazolopyrimidine pathways .

Biological Implications: Triazolopyrimidines with benzodioxin substituents () are theorized for CNS applications, whereas thiazolo derivatives () may target enzymes via halogen bonding.

Research Findings and Data Gaps

  • Physical Properties : The target compound lacks reported data on melting point, solubility, or stability. Analogous compounds (e.g., ) suggest moderate aqueous solubility due to acetamide but require experimental validation.
  • Biological Data: No direct activity data are available for the target compound. Inferences are drawn from structural analogs, highlighting the need for targeted assays.

Biological Activity

2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide, also known as G856-6706, is a compound characterized by a unique triazole-pyrimidine structure. This compound has garnered interest in the pharmaceutical field due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N5O3S. Its structure includes a triazole ring fused with a pyrimidine moiety and a sulfanyl group linked to an acetamide functional group. The IUPAC name for this compound is 2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-(oxolan-2-yl)methylacetamide .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds structurally related to G856-6706 have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds were reported as low as 0.15 μM for MCF-7 cells .

The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, some derivatives have been identified as c-Met kinase inhibitors, which play a crucial role in cancer cell signaling .

Antimicrobial Activity

In addition to its anticancer properties, G856-6706 and similar compounds have demonstrated antimicrobial activity. Studies indicate that mercapto-substituted triazoles exhibit significant antibacterial effects against pathogenic bacteria . The biological activity profiles suggest that these compounds could serve as promising candidates for developing new antimicrobial agents.

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of several triazolo-pyrimidine derivatives against human cancer cell lines. One compound exhibited an IC50 of 0.83 μM against A549 cells and showed effective apoptosis induction through cell cycle arrest mechanisms .
  • Antibacterial Screening : Another investigation focused on the antibacterial activity of related triazole compounds against various strains of bacteria. The results indicated that certain derivatives had superior activity compared to standard antibiotics like chloramphenicol .

Research Findings Summary

Activity Cell Line/Pathogen IC50 Values Mechanism
AnticancerA5490.83 μMc-Met kinase inhibition
AnticancerMCF-70.15 μMApoptosis induction
AnticancerHeLa2.85 μMCell cycle arrest
AntibacterialVarious bacteriaVariesInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis of structurally analogous triazolopyrimidine derivatives involves cyclocondensation of thiol-containing intermediates with activated pyrimidine precursors. For example, reactions under reflux in ethanol or dimethylformamide (DMF) at 78°C, monitored via thin-layer chromatography (TLC), are common . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratios of reactants) and solvent polarity to enhance yield. Crystallization from ethanol or dioxane is often employed for purification .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, SC-XRD analysis of similar triazolopyrimidine derivatives revealed bond lengths (mean C–C = 0.003 Å) and torsion angles critical for validating stereochemistry . Complementary techniques include NMR (to confirm proton environments) and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodology : Stability studies should assess sensitivity to light, humidity, and temperature. For related compounds, storage in desiccators at −20°C under inert gas (e.g., argon) is recommended to prevent hydrolysis of the sulfanyl (-S-) group or oxidation of the triazole ring . Accelerated degradation studies using HPLC can identify decomposition pathways .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology : Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For instance, ICReDD’s reaction path search methods combine DFT with machine learning to optimize substituent effects on the pyrimidine scaffold, enabling targeted modifications (e.g., introducing electron-withdrawing groups at C5) . Molecular docking studies further predict binding affinities to biological targets (e.g., kinases) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodology : Discrepancies may arise from differences in assay conditions (e.g., solvent polarity affecting solubility). A systematic approach includes:

  • Repeating assays under standardized conditions (e.g., PBS buffer, pH 7.4).
  • Validating target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Cross-referencing with structurally similar compounds (e.g., thieno[2,3-d]pyrimidinones) to identify structure-activity relationships (SARs) .

Q. How can the reaction mechanism of sulfanyl group transfer be elucidated?

  • Methodology : Kinetic isotope effect (KIE) studies and intermediate trapping (e.g., using radical scavengers like TEMPO) can distinguish between nucleophilic substitution and radical pathways. For example, isotopic labeling of the sulfur atom (e.g., ³⁴S) combined with mass spectrometry tracks transfer efficiency .

Q. What advanced techniques characterize the compound’s supramolecular interactions?

  • Methodology : Hirshfeld surface analysis via SC-XRD data quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For instance, analysis of ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine derivatives revealed C–H···O and N–H···S interactions critical for crystal packing .

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